Cas no 2095396-35-1 ((2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride)

(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative with a fluoromethyl substituent at the 2-position and a methoxy group at the 4-position. The stereochemistry at both centers is (S)-configured, ensuring high enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The fluorine substitution enhances metabolic stability and bioavailability, while the methoxy group contributes to conformational rigidity. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its hydrochloride salt form improves solubility and handling properties, making it suitable for scalable synthesis and further derivatization.
(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride structure
2095396-35-1 structure
Product Name:(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride
CAS No:2095396-35-1
MF:C6H13ClFNO
MW:169.62492442131
MDL:MFCD30734007
CID:4637550
PubChem ID:137838555
Update Time:2025-06-08

(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride
    • MDL: MFCD30734007
    • Inchi: 1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
    • InChI Key: HSGPJXMRKQZAJH-GEMLJDPKSA-N
    • SMILES: O([C@@H]1CN[C@H](CF)C1)C.Cl

(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride Pricemore >>

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Additional information on (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride

(2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride and Its Significance in Modern Pharmaceutical Research

The compound with the CAS number 2095396-35-1, specifically (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride, represents a fascinating molecule in the realm of pharmaceutical chemistry. This chiral pyrrolidine derivative has garnered significant attention due to its unique structural features and potential applications in drug development. The presence of a fluoromethyl group and a methoxy substituent on the pyrrolidine ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of complex heterocyclic compounds for their pharmacological properties. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The stereochemistry of the pyrrolidine ring, as exemplified by the (2S,4S) configuration in this compound, is crucial for its biological activity. Such stereochemical precision often dictates the efficacy and selectivity of a drug candidate, highlighting the importance of chiral chemistry in modern drug design.

The fluoromethyl group in (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride is a key feature that enhances its pharmaceutical potential. Fluorine atoms are known to influence the metabolic stability, binding affinity, and pharmacokinetic properties of molecules. The introduction of a fluoromethyl group can lead to improved lipophilicity and better cell membrane penetration, which are critical factors for drug absorption and distribution. Moreover, fluorine atoms can participate in hydrogen bonding interactions, further modulating the binding profile of the compound to its target proteins.

The methoxy group at the 4-position of the pyrrolidine ring adds another layer of complexity to this molecule. Methoxy groups are commonly found in biologically active compounds and can serve multiple roles, including electron donation effects that influence reactivity and interactions with biological targets. In the context of this compound, the methoxy group may contribute to stabilizing certain conformations of the pyrrolidine ring, thereby affecting its overall biological activity.

Recent studies have highlighted the potential of (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride as a lead compound for further derivatization and optimization. Researchers have been exploring its utility in developing drugs targeting neurological disorders, where chiral pyrrolidine derivatives have shown promise. The unique combination of functional groups in this molecule makes it an attractive candidate for modulating neurotransmitter systems and other critical pathways involved in brain function.

One particularly intriguing area of research involves the use of this compound as a precursor for more complex molecules through various chemical transformations. For instance, selective functionalization of the fluoromethyl or methoxy groups could lead to novel analogs with enhanced pharmacological properties. Additionally, modifications to the stereochemistry of the pyrrolidine ring could provide insights into how chirality influences biological activity, offering valuable insights for future drug design strategies.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug delivery systems, as it affects bioavailability and therapeutic efficacy. By forming a hydrochloride salt, the compound achieves better solubility while maintaining its core structural features and biological activity.

In conclusion, (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride (CAS no. 2095396-35-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the (2S,4S) stereochemistry, fluoromethyl group, and methoxy substituent, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to explore its applications in various disease areas, particularly neurological disorders, underscoring its importance as a lead compound for further drug discovery efforts.

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